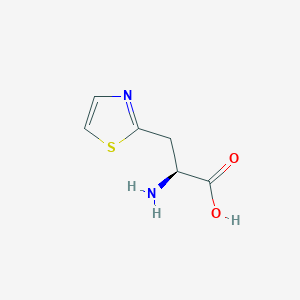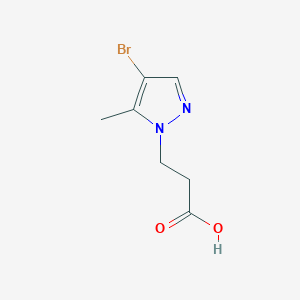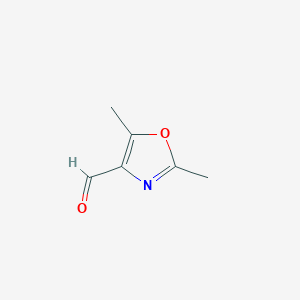
6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is a compound that belongs to the class of quinoline carboxylic acids. These compounds are known for their diverse range of biological activities and their potential use in various fields such as medicinal chemistry. The specific structure of this compound, featuring a chloro group and a dimethylphenyl group attached to the quinoline ring, suggests that it may have unique chemical and physical properties that could be of interest in research and application.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid, they do provide insights into the reactivity of related quinoline carboxylic acids. For instance, the use of fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) is discussed . These methods could potentially be adapted for the synthesis of fluorescent derivatives of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid, which could then be used in HPLC analysis.
Molecular Structure Analysis
The molecular structure of quinoline carboxylic acids is closely related to the structure reported for chlorotriphenyl(quinolinium-2-carboxylato)tin(IV) monohydrate . The crystal structure of this compound provides valuable information about the coordination environment of the quinoline carboxylate moiety and the potential geometries that could be adopted by similar compounds. The trigonal bipyramidal geometry observed in the tin complex could offer insights into the molecular geometry around the quinoline nucleus in 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid.
Chemical Reactions Analysis
The reactivity of quinoline carboxylic acids with various reagents is well-documented in the literature. The papers provided discuss the formation of fluorescent derivatives of carboxylic acids, including quinoline carboxylic acids, using specific derivatization reagents . These reactions are important for enhancing the detection of these compounds in analytical techniques such as HPLC. The chemical reactions described could be relevant for the analysis of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid, particularly if fluorescent tagging is required for detection purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid can be inferred from the properties of related compounds. The presence of a chloro substituent and a dimethylphenyl group is likely to influence the compound's lipophilicity, electronic properties, and potential interactions with biological targets. The papers do not provide specific data on the physical and chemical properties of this compound, but the methodologies used for the analysis of similar compounds could be applied to determine these properties .
科学的研究の応用
Synthesis of Novel Compounds
- 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is used in the synthesis of various novel compounds. For example, it has been utilized in the synthesis of 11-aminosubstituted 6,8-dimethyl-12H-[1]-benzo[5,6]thiopyrano-[2,3-c]quinolin-12-ones, which are benzo analogues of lucanathone (Croisy-Delcey et al., 1991).
Molecular Rearrangements
- This compound plays a role in molecular rearrangement studies. It has been involved in the study of the rearrangement of 3-bromo derivatives to 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids (Klásek et al., 2003).
Synthesis of Anticancer Agents
- It is also crucial in the synthesis of potential anticancer agents. Research shows its involvement in creating carboxamide derivatives of benzo[b][1,6]naphthyridines with significant cytotoxic activity (Deady et al., 2003).
Developing Novel Quinoline Derivatives
- Research has been conducted on developing new classes of quinoline derivatives using 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid, which could have medicinal chemistry applications (Li et al., 2017).
Electrochemical Studies
- Electrochemical studies have been conducted using derivatives of 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid, enhancing our understanding of the electrochemical properties of such compounds (Srinivasu et al., 1999).
Structural Analysis
- Its derivatives have been used for in-depth structural analysis, as seen in studies involving N-(4-acetylphenyl)quinoline-3-carboxamide (Polo-Cuadrado et al., 2021).
Spectroscopic Characterization
- Derivatives of 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid have been used for spectroscopic characterization, aiding in understanding molecular structures (Wazzan et al., 2016).
Coloring Materials for Polymers
- Transition metal complexes of this compound have been studied for their potential as coloring materials and stabilizing agents for polymers like poly(vinyl chloride) and polystyrene (Allan & Carson, 1992).
Safety And Hazards
特性
IUPAC Name |
6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-4-11(2)13(7-10)17-9-15(18(21)22)14-8-12(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDKCVJDMLJKBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398646 |
Source


|
| Record name | 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
897559-93-2 |
Source


|
| Record name | 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

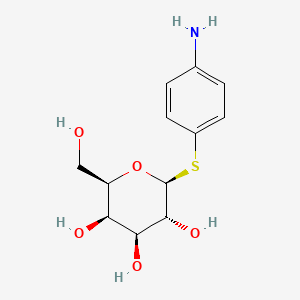

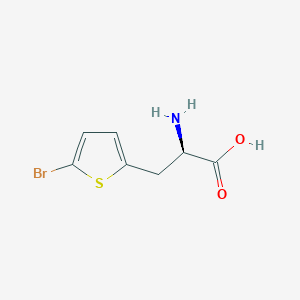
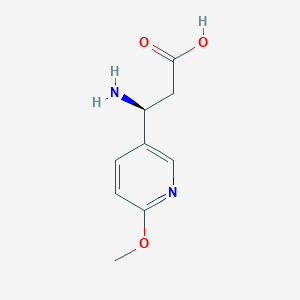
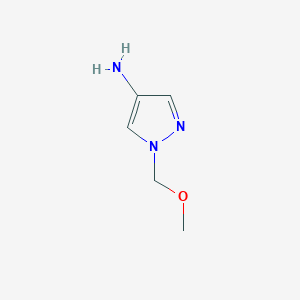
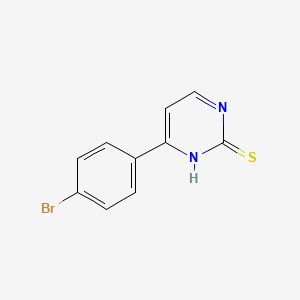
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)
